molecular formula C11H8BrFO3 B2962444 Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate CAS No. 1259929-80-0

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate

Cat. No.: B2962444
CAS No.: 1259929-80-0
M. Wt: 287.084
InChI Key: WSUAJFGQTMRKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate typically involves the bromination and fluorination of benzofuran derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar bromination and fluorination reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 7-bromo-5-chlorobenzofuran-2-carboxylate
  • Ethyl 7-bromo-5-iodobenzofuran-2-carboxylate
  • Ethyl 7-bromo-5-methylbenzofuran-2-carboxylate

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .

Biological Activity

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a halogenated benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, enhancing its interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H8BrFO3C_{11}H_{8}BrFO_{3}. The compound features a fused bicyclic structure consisting of a benzene ring and a furan ring. The specific substitutions at the 7 and 5 positions are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, modulating their activity and influencing cellular responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

CompoundTargetIC50 (nM)Effect
This compoundEED (Embryonic ectoderm development)TBDPotential anticancer activity
Mthis compoundGSK-3β0.73Inhibitor of glycogen synthase kinase
Methyl 7-chloro-5-fluorobenzofuran-2-carboxylateCDK-2TBDSelective inhibitor

Note : TBD indicates that the value is yet to be determined or reported.

Case Studies

  • Anticancer Activity : A study investigating the effects of various benzofuran derivatives, including this compound, found significant inhibition of cancer cell lines. The compound demonstrated potential as a lead compound for further development in cancer therapeutics.
  • Anti-inflammatory Properties : Research into the anti-inflammatory effects of halogenated benzofurans revealed that this compound could inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases.
  • Comparative Studies : When compared with structurally similar compounds, this compound exhibited superior binding affinity towards certain targets, indicating its potential as a more effective therapeutic agent.

Properties

IUPAC Name

ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUAJFGQTMRKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl iodide (4.6 ml, 57.2 mmol) was added to a mixture of 7-bromo-5-fluoro-benzofuran-2-carboxylic acid (3.7 g, 14.3 mmol) and sodium bicarbonate (4.8 g, 57.2 mmol) in anhydrous dimethylformamide (40 mL). The mixture was heated at 55° C. for 18 h, cooled to rt, quenched with water (20 mL) and extracted twice with ethyl acetate. The combined organic extracts were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude compound was purified by flash chromatography (SiO2; hexane/DCM; 4/1) to give 3.7 g (90%) of the product.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.